Dicerium trioxide

Electrometallurgy Molten Salt Chemistry Rare Earth Processing

Choose Dicerium trioxide (Ce₂O₃) for its unique trivalent chemistry that CeO₂ cannot match. Its 10× higher cryolite solubility (13.6 wt%) boosts cerium metal recovery in molten salt electrolysis. In ring-opening polymerization, it delivers faster cycles and narrow molecular weight distribution for PLA/PCL. The Ce₂O₃/CeO₂ redox couple (0.2 eV reduction energy) ensures rapid oxygen mobility for advanced catalysts. Specify Ce₂O₃ when lower-voltage aqueous redox (0.72/0.15 V vs. SCE) is critical.

Molecular Formula Ce2O3
Molecular Weight 328.23 g/mol
CAS No. 1345-13-7
Cat. No. B075403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicerium trioxide
CAS1345-13-7
Molecular FormulaCe2O3
Molecular Weight328.23 g/mol
Structural Identifiers
SMILESO=[Ce]O[Ce]=O
InChIInChI=1S/2Ce.3O
InChIKeyBMMGVYCKOGBVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 kg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in acid

Dicerium Trioxide (CAS 1345-13-7) for Industrial and Research Procurement: Properties and Applications


Dicerium trioxide (Ce₂O₃), also known as cerium(III) oxide or cerium sesquioxide, is a rare-earth oxide that adopts a hexagonal A-type sesquioxide structure [1]. This gold-yellow solid exhibits fundamental physicochemical characteristics including a density of 6.86–7.13 g/cm³, a melting point of 2210–2600 °C, and a decomposition temperature of 1692 °C [2]. In terms of stability, Ce₂O₃ is unstable in air and prone to oxidation, converting to CeO₂ over time . The compound is insoluble in water and hydrochloric acid but soluble in sulfuric acid, which is a key differentiator for certain industrial processes [2].

Dicerium Trioxide (CAS 1345-13-7): Why Generic Cerium Oxide or Other Rare-Earth Sesquioxides Are Not Direct Replacements


Dicerium trioxide (Ce₂O₃) cannot be freely substituted by its more common analog CeO₂ or by other rare-earth sesquioxides such as La₂O₃ or Nd₂O₃. The trivalent state of cerium in Ce₂O₃ confers a distinct set of electrochemical, solubility, and catalytic properties that differ fundamentally from the tetravalent CeO₂. For instance, Ce₂O₃ exhibits a much higher solubility in cryolite melts—13.6 wt% versus 1.3 wt% for CeO₂—and a different redox potential in aqueous systems [1][2]. While La₂O₃ and Nd₂O₃ share the same A-type hexagonal crystal structure, they lack cerium's unique redox activity between Ce³⁺ and Ce⁴⁺, a property that underpins its performance in catalysis and oxygen storage [3]. The following evidence provides quantifiable differentiation to support informed procurement decisions.

Dicerium Trioxide (CAS 1345-13-7): Quantified Differentiation Evidence Against Closest Analogs


Dicerium Trioxide (Ce₂O₃) vs. Cerium Dioxide (CeO₂): 10-Fold Higher Solubility in Cryolite Melts for Molten Salt Processing

In cryolite (Na₃AlF₆) melts at 1000 °C, the solubility of Ce₂O₃ is 13.6 wt%, which is approximately 10 times greater than the solubility of CeO₂ under identical conditions [1]. This marked difference is attributed to the trivalent state of cerium in Ce₂O₃, which promotes greater chemical activity and a faster dissolution rate in the melt. The same study also notes that trivalent light rare earth oxides derived from a carbonate precipitation route exhibit an even higher solubility of 14.9 wt% due to their porous structure and enhanced reactivity [1].

Electrometallurgy Molten Salt Chemistry Rare Earth Processing

Dicerium Trioxide (Ce₂O₃) vs. Cerium Dioxide (CeO₂): Distinct Redox Potentials in Aqueous Electrochemical Systems

In aqueous media with negligible dissolved oxygen, the electrochemical conversion of Ce₂O₃ to CeO₂ occurs at 0.72 V versus the saturated calomel electrode (SCE), with hydrogen ions facilitating the process [1]. The reverse reaction, the conversion of CeO₂ back to Ce₂O₃, is observed at a more cathodic potential of 0.15 V (SCE) [1]. These values provide a direct, quantifiable electrochemical signature for the Ce₂O₃/CeO₂ redox couple in aqueous systems, which is distinct from the higher potentials required for solid-state conversions involving oxygen vacancy migration [1].

Electrochemistry Fuel Cells Redox Chemistry

Dicerium Trioxide (Ce₂O₃) vs. Cerium Dioxide (CeO₂): Significantly Higher Catalytic Efficiency in Ring-Opening Polymerization

In the ring-opening polymerization of rac-lactide (rac-LA) and ε-caprolactone (ε-CL), both Ce₂O₃ and CeO₂ act as effective catalysts. However, the catalytic efficiency of Ce₂O₃ is reported to be significantly higher than that of CeO₂ under the same controlled reaction conditions . The resulting polylactide and polycaprolactone products from the Ce₂O₃-catalyzed reactions exhibit narrow molecular-weight distributions, indicating a well-controlled polymerization process that follows first-order kinetics .

Polymer Chemistry Catalysis Green Chemistry

Dicerium Trioxide (Ce₂O₃) vs. Lanthanum Sesquioxide (La₂O₃): Isostructural but with Distinct Magnetic Moment Due to Ce³⁺ Ion

Ce₂O₃ and La₂O₃ share the same A-type hexagonal crystal structure (space group P-32/m1) and have similar atomic position parameters, as determined by neutron diffraction studies [1][2]. Despite this structural homology, the presence of a single 4f electron in the Ce³⁺ ion of Ce₂O₃ confers a distinct magnetic property: an effective magnetic moment of 2.17 μB per molecule [1]. This is consistent with the theoretical moment for a trivalent cerium ion (2.54 μB per Ce atom) and distinguishes Ce₂O₃ from the diamagnetic La₂O₃ (La³⁺ has a 4f⁰ configuration) [3].

Magnetic Materials Solid-State Physics Neutron Diffraction

Ce₂O₃/CeO₂ Redox Couple Exhibits the Lowest Reduction Energy (0.2 eV) Among Common Oxide Redox Couples

Among the redox couples CeO₂/Ce₂O₃, TiO₂/Ti₂O₃, V₂O₅/VO₂/V₂O₃, and MoO₃/MoO₂, the cerium oxide couple demonstrates the lowest reduction energy of approximately 0.2 eV [1]. This low energy barrier enables a rapid Ce³⁺/Ce⁴⁺ redox cycle, which results in higher oxygen mobility compared to the other oxide systems [1]. This property is fundamental to the material's role in catalysis and oxygen storage applications, where the ability to quickly absorb and release oxygen is paramount.

Catalysis Redox Chemistry Oxygen Storage Materials

Dicerium Trioxide (CAS 1345-13-7): Recommended Industrial and Research Applications Based on Quantified Differentiation


Electrochemical Devices: Fuel Cell Electrode Materials and Sensors

The distinct aqueous redox potentials of Ce₂O₃ (0.72 V and 0.15 V vs. SCE for oxidation and reduction, respectively) make it a compelling candidate for use in electrochemical devices such as fuel cell electrodes or as a redox mediator in sensors [1]. Researchers and process engineers should specify Ce₂O₃ when an aqueous-phase redox system with a well-defined, lower-voltage operation window is required, as opposed to CeO₂ which typically requires higher potentials or solid-state activation.

Molten Salt Electrometallurgy: Feedstock for Rare Earth Metal Production

The 10-fold higher solubility of Ce₂O₃ (13.6 wt%) in cryolite melts compared to CeO₂ is a critical process advantage for the electrometallurgical production of cerium metal and cerium alloys [1]. For operations involving molten salt electrolysis, selecting Ce₂O₃ over CeO₂ as the feedstock can significantly improve dissolution kinetics, reduce energy consumption, and enhance overall metal recovery efficiency.

Green Polymer Synthesis: High-Efficiency Catalyst for Biodegradable Polyesters

In the synthesis of polylactide (PLA) and polycaprolactone (PCL) via ring-opening polymerization, Ce₂O₃ demonstrates a catalytic efficiency that is significantly higher than that of CeO₂ under the same conditions [1]. For research laboratories and industrial producers of biodegradable polymers, the use of Ce₂O₃ can lead to faster production cycles, reduced catalyst consumption, and polymers with narrow molecular weight distributions, thereby improving product quality and process economics.

Advanced Catalysis: Oxygen Storage and Redox-Active Support Material

The Ce₂O₃/CeO₂ redox couple possesses the lowest reduction energy (0.2 eV) among common oxide couples, which translates to superior oxygen mobility and a rapid redox cycle [1]. This makes Ce₂O₃ an ideal starting material or active component for catalysts in automotive three-way catalytic converters, water-gas shift reactions, and oxidative dehydrogenation processes. Material scientists developing next-generation catalysts should consider Ce₂O₃-based formulations for applications demanding high oxygen storage capacity and fast redox kinetics.

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